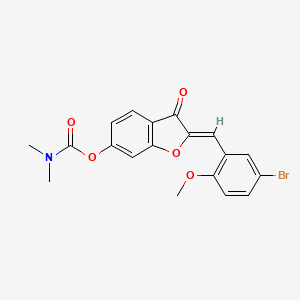
(Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is a useful research compound. Its molecular formula is C19H16BrNO5 and its molecular weight is 418.243. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C16H16BrN1O4
- Molecular Weight : 367.21 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research on the biological activity of this compound has primarily focused on its anticancer , antimicrobial , and anti-inflammatory properties. Below is a detailed analysis based on available literature.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound:
- Mechanism of Action :
-
Case Studies :
- In a study examining its effects on HeLa cells, the compound demonstrated an IC50 value of 12 µM, indicating significant cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .
- Another study reported that the compound inhibited cell proliferation in MCF7 cells with an IC50 value of 15 µM, suggesting its potential as a therapeutic agent against breast cancer .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Effects :
- Antifungal Activity :
Anti-inflammatory Activity
Research indicates that this compound may possess anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines :
Data Summary Table
科学研究应用
Antimicrobial Activity
Recent studies have indicated that compounds similar to (Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate exhibit significant antimicrobial properties. For instance, derivatives of related benzofuran compounds have shown effective antibacterial and antifungal activities. The structural features, including the presence of halogen atoms like bromine, enhance the lipophilicity and biological activity of these compounds, making them suitable candidates for developing new antimicrobial agents .
Antitumor Properties
Compounds derived from benzofuran scaffolds have been investigated for their cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that such compounds can induce apoptosis in cancer cells, particularly in cervical adenocarcinoma models. The presence of specific substituents, such as methoxy and bromo groups, has been correlated with increased cytotoxicity against tumor cells while maintaining lower toxicity towards normal cells . This suggests potential applications in cancer therapeutics.
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of benzofuran derivatives. The modulation of inflammatory pathways by these compounds makes them promising candidates for treating inflammatory diseases. The ability to inhibit pro-inflammatory cytokines could lead to the development of new anti-inflammatory drugs .
Supramolecular Chemistry
The compound's unique structural features allow it to participate in supramolecular interactions. Studies have shown that halogen bonding can play a crucial role in the self-assembly of molecular structures. This property can be exploited in creating advanced materials with specific functionalities, such as drug delivery systems or sensors .
Catalytic Applications
The coordination chemistry involving (Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran derivatives has been explored for catalytic applications. Metal complexes formed with these ligands exhibit enhanced catalytic activity, making them useful in various organic transformations and potentially in industrial processes .
Comprehensive Data Table
属性
IUPAC Name |
[(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO5/c1-21(2)19(23)25-13-5-6-14-16(10-13)26-17(18(14)22)9-11-8-12(20)4-7-15(11)24-3/h4-10H,1-3H3/b17-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNVBEAZSHAQIV-MFOYZWKCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC(=C3)Br)OC)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC(=C3)Br)OC)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














